N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound classified within the family of quinazoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The structure of this compound features a quinazoline moiety linked to an acetamide group, which is further substituted with a 2-methylphenyl group, enhancing its chemical properties and biological interactions.
This compound has been identified as a significant building block for synthesizing more complex quinazoline derivatives and has been studied for its potential as a ligand in coordination chemistry .
N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide falls under the category of quinazoline derivatives. Quinazolines are heterocyclic compounds that have gained attention due to their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
The synthesis of N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves several key steps:
The reaction conditions must be optimized to maximize yield and purity. This may involve adjusting temperature, solvent choice, and reaction time.
The molecular formula for N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is C17H18N3O2. The structure includes:
Property | Value |
---|---|
Molecular Formula | C17H18N3O2 |
Molecular Weight | 298.34 g/mol |
IUPAC Name | N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
InChI Key | [InChI Key Here] |
N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions:
The mechanism of action for N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to inhibit various kinases that are crucial in cell signaling pathways. By inhibiting these kinases, the compound modulates cellular processes including proliferation, apoptosis, and inflammation .
The compound's physical properties include:
Key chemical properties include:
N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific uses:
This compound exemplifies the versatility and potential of quinazoline derivatives in both synthetic chemistry and biological applications, making it a subject of ongoing research interest.
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and capacity for targeted interactions with diverse biological macromolecules. The quinazoline core consists of a fused benzene ring and pyrimidine heterocycle, enabling multiple points for strategic chemical modifications that fine-tune pharmacological properties . This bicyclic system exhibits considerable dipole moment and electron-deficient character, facilitating π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets and hydrogen bonding through its ring nitrogen atoms [6] . These inherent electronic properties underpin the scaffold's exceptional adaptability across therapeutic target families, particularly in oncology.
Clinically validated quinazoline-based drugs demonstrate this scaffold's significance:
Table 1: Impact of Quinazoline Ring Substitutions on Biological Activity
Position | Electron Effects | Preferred Substituents | Target Consequences | Representative Activities |
---|---|---|---|---|
C2 | Modulates π-acidity | Phenyl, methyl, thiol | Enhanced kinase affinity | EGFR inhibition |
C4 | Critical H-bond site | Anilino, alkoxy | Target specificity | Anticancer, antibacterial [3] [7] |
C6/C7 | Alters electron density | Halogens (F, Cl), nitro, methoxy | Cell penetration improvement | Tubulin/DHFR inhibition [3] |
N3 | Modifies solubility | Alkyl, acyl, heteroaryl | Pharmacokinetic optimization | Antifungal, antiviral [7] |
Structure-activity relationship (SAR) studies consistently demonstrate that electron-donating groups at C2 (methyl, phenyl) enhance DNA intercalation potential, while halogen atoms at C6/C7 positions significantly increase cytotoxic potency against resistant cancer phenotypes [3] . The C4 position serves as a critical vector for attaching pharmacophores that determine target specificity – alkoxy chains enable intercalation, while anilino groups favor kinase interactions [6] . Molecular hybridization strategies further expand therapeutic potential; recent investigations incorporate triazole, acetamide, and sulfonamide moieties to create dual-targeting agents addressing drug resistance mechanisms in oncology and infectious diseases [7] [8].
This specific quinazoline derivative (Chemical Formula: C₁₉H₁₉N₃O₂; ChemDiv ID: L874-0002; CAS: 1004177-25-6) exemplifies modern molecular hybridization approaches in anticancer and antimicrobial agent development [4] [5]. The compound features three strategically designed components:
In oncology, preliminary in vitro studies demonstrate significant cytotoxic activity against multiple human cancer cell lines. The compound exhibits preferential activity against colorectal (HCT-116) and hepatic (HepG2) carcinomas, with IC₅₀ values reaching 5.33 μM after 72-hour exposure – approaching the potency of reference drug doxorubicin (IC₅₀ = 1.21 μM) [8]. This anticancer activity profile stems from potential multi-target mechanisms:
Table 2: Cytotoxic Activity Profile of Quinazoline Derivatives
Compound | HCT-116 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Molecular Targets |
---|---|---|---|---|
N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | 10.72 (48h), 5.33 (72h) | 17.48 (48h), 7.94 (72h) | 12.96 (72h) | Putative kinase/DNA targets [8] |
Reference Doxorubicin | 1.66 (48h), 1.21 (72h) | Comparable | 0.82 (72h) | Topoisomerase II/DNA |
Triazolo-quinazoline hybrids | 1.8–22.3 | 2.1–19.5 | 3.2–17.6 | EGFR/Tubulin [8] |
For infectious disease applications, the compound's structural relatives demonstrate broad-spectrum antimicrobial potential. The quinazolin-4(3H)-one analogs with halogen substitutions (particularly at C6/C8 positions) exhibit enhanced Gram-positive antibacterial activity through cell wall synthesis inhibition and DNA gyrase binding [3] [7]. The ortho-tolyl acetamide moiety in this compound may further promote membrane penetration in resistant pathogens, positioning it as a promising scaffold against drug-resistant bacteria and fungi [3] [7].
Several structural analogs have been synthesized to explore pharmacodynamic optimization:
Table 3: Key Structural Analogs and Modifications
Analog Structure | Biological Activity Profile | Research Applications |
---|---|---|
N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Enhanced membrane penetration | Antibacterial optimization [5] |
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide | Increased metabolic stability | Pharmacokinetic studies [10] |
Triazole-acetamide-quinazoline hybrids | Improved cancer cell selectivity | Targeted therapy [8] |
Current investigations focus on target deconvolution through chemoproteomic approaches and structural optimization to enhance the compound's therapeutic index. Molecular docking analyses predict favorable binding to kinase ATP pockets and DNA minor grooves, while in vitro assays confirm selective cytotoxicity against malignant over normal cells (WRL-68 cell line) [4] [8]. These properties, combined with the compound's inclusion in epigenetic screening libraries, position it as a versatile lead compound for targeted therapy development against oncology and antimicrobial resistance challenges [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1